

A Comparative Analysis of Mandelate Salt Crystal Structures: A Guide for Researchers

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Compound of Interest

Compound Name: Sodium mandelate

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For researchers, scientists, and drug development professionals, understanding the solid-state properties of active pharmaceutical ingredients (APIs) is paramount. The formation of salts is a common strategy to modify these properties, and mandelate salts, derived from mandelic acid, are of significant interest. This guide provides a comparative analysis of the crystal structures of different mandelate salts, offering insights into their solid-state packing and intermolecular interactions. While extensive single-crystal X-ray diffraction data for simple inorganic mandelate salts remains elusive in publicly accessible literature, this guide compiles available data for more complex salts and discusses the synthetic approaches for various mandelate compounds.

Comparative Crystallographic Data

The following table summarizes the available crystallographic data for two distinct mandelate salts. The selection highlights the diversity in crystal packing and unit cell parameters that can arise from the choice of the counter-ion.

Parameter	(S)-1-Phenylethylammonium (R)-Mandelate	Carvedilol DL-Mandelate
Formula	C ₁₇ H ₂₁ NO ₃	C ₃₂ H ₃₄ N ₂ O ₅
Crystal System	Triclinic	Triclinic
Space Group	P1	P-1
a (Å)	6.398(1)	9.8416(5)
b (Å)	14.807(3)	11.4689(5)
c (Å)	16.109(2)	14.0746(7)
α (°)	75.33(1)	108.595(8)
β (°)	82.974(2)	95.182(7)
γ (°)	81.03(2)	107.323(8)
Volume (Å ³)	1452.9(5)	1406.95(15)
Z	4	2

Insights into Mandelate Salt Structures

The crystal structure of (S)-1-phenylethylammonium (R)-mandelate reveals a complex arrangement with four crystallographically independent cations and anions in the asymmetric unit. The structure is characterized by hydrogen-bonded chains formed between the cations and anions, which are further connected to form sheets.

In the case of Carvedilol DL-mandelate, a 1:1 salt of the anti-hypertensive drug carvedilol with DL-mandelic acid, the crystal structure analysis shows the transfer of a proton from the carboxylic acid group of mandelic acid to the secondary amino group of carvedilol. The asymmetric unit contains one protonated carvedilol molecule and one mandelate anion.

The Challenge of Simple Inorganic Mandelate Salts

While the synthesis of alkali metal mandelates (sodium, potassium, rubidium, and cesium) has been reported, obtaining detailed single-crystal X-ray diffraction data for these simple salts has

proven challenging. A study on solid alkali metal mandelates indicated that sodium and potassium mandelates possess a crystalline structure, as confirmed by X-ray powder diffraction. However, due to the highly hygroscopic nature of the rubidium and cesium salts, their X-ray diffraction patterns could not be obtained[1]. This highlights a significant gap in the structural chemistry of these fundamental compounds.

Similarly, while calcium and magnesium mandelate are commercially available and their synthesis is well-established, comprehensive crystallographic data from single-crystal X-ray diffraction is not readily found in the public domain.

Experimental Protocols

Synthesis of Alkali Metal Mandelates

A general method for the synthesis of solid-state alkali metal mandelates involves the neutralization of mandelic acid with the corresponding alkali metal hydroxide or carbonate.

- **Dissolution:** Mandelic acid is dissolved in a suitable solvent.
- **Neutralization:** An aqueous solution of the alkali metal hydroxide (e.g., sodium hydroxide) or carbonate is added to the mandelic acid solution.
- **Evaporation and Drying:** The resulting solution is evaporated to near dryness, typically on a water bath. The resulting solid is then dried in an oven at a controlled temperature (e.g., 50 °C)[1].

Solvent-Assisted Crystallization of Calcium Mandelate

For alkaline earth metal salts like calcium mandelate, solvent-assisted crystallization can be employed to obtain crystals.

- **Dissolution:** Mandelic acid and a calcium source, such as calcium hydroxide, are dissolved in a suitable solvent system (e.g., ethanol-water) at a controlled temperature[2].
- **Precipitation:** The addition of a source of calcium ions, like calcium chloride, can induce the precipitation of the sparingly soluble calcium mandelate[2].

- **Controlled Crystal Growth:** Factors such as temperature, supersaturation, agitation, and the presence of impurities can influence the crystal growth and potential polymorphism of the final product[2].

Single-Crystal X-ray Diffraction (SCXRD)

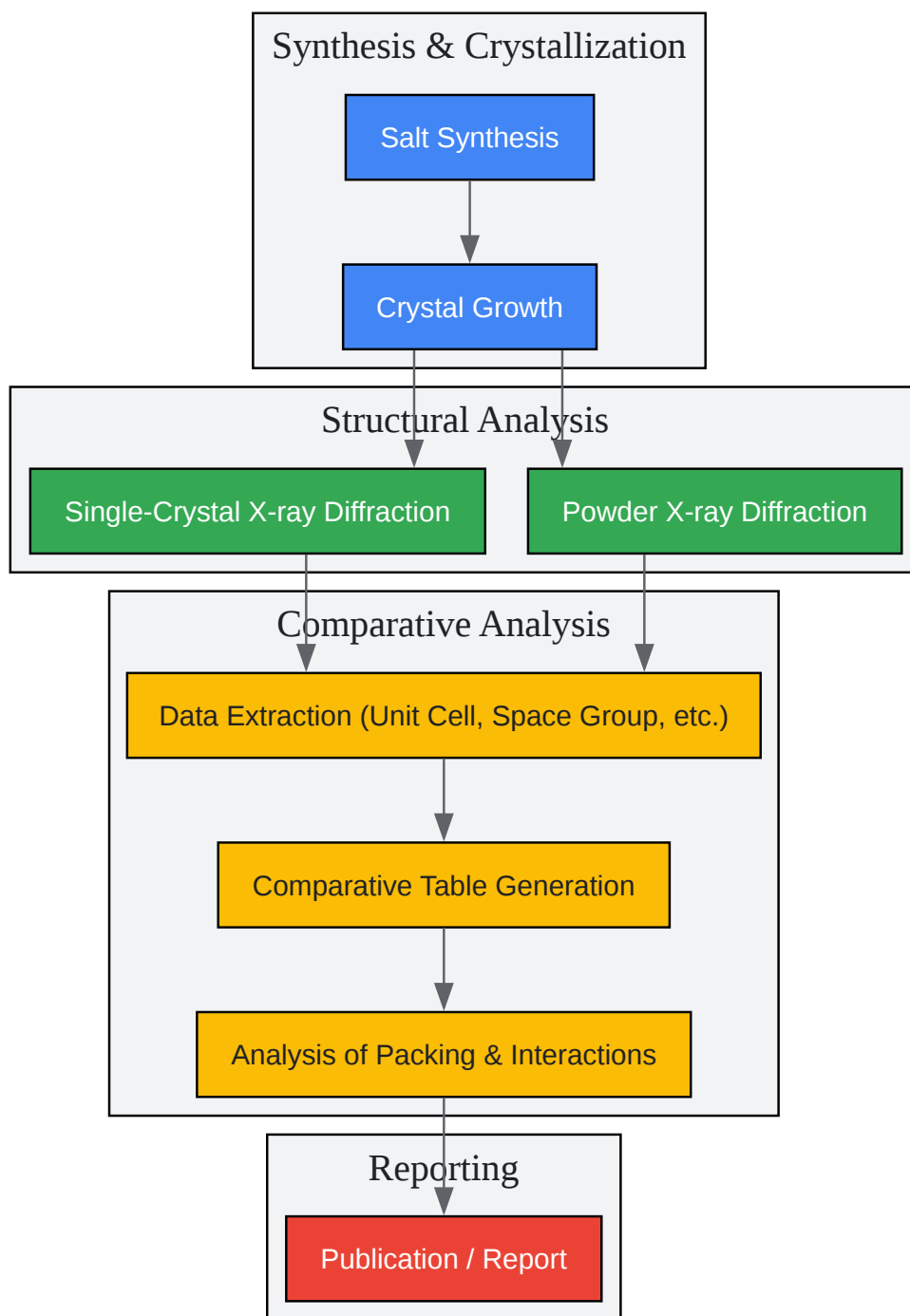
The determination of the crystal structures summarized in the table was achieved through single-crystal X-ray diffraction. This technique involves the following general steps:

- **Crystal Growth:** Growing a single crystal of sufficient size and quality is the first and often most challenging step.
- **Data Collection:** The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
- **Structure Solution and Refinement:** The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined and refined to generate the final crystal structure.

Logical Workflow for Comparative Analysis

The following diagram illustrates the logical workflow for a comparative analysis of the crystal structures of different mandelate salts.

Workflow for Comparative Analysis of Mandelate Salt Crystal Structures

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Caption: A flowchart illustrating the key stages in the comparative analysis of mandelate salt crystal structures.

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